beta-Phenyl-L-phenylalanine
Description
Historical Context and Discovery within Unnatural Amino Acid Chemistry
The exploration of unnatural amino acids (UAAs) like 3,3-Diphenyl-L-alanine is a significant subfield of chemistry, driven by the desire to create novel molecules with enhanced or entirely new functionalities. nih.gov The synthesis of D- and L-3,3-diphenylalanine was reported in the early 1990s, marking its entry into the catalogue of unusual α-amino acids available for peptide and medicinal chemistry research. bionity.comwikipedia.org Early methods for its creation involved the stereoselective amination of a 3,3-diphenylpropanoic acid derivative. bionity.comwikipedia.org Another approach involves the resolution of a racemic mixture of 3,3-diphenylalanine using a chiral resolving agent like (-)-cinchonidine. The development of synthetic routes to enantiomerically pure forms of 3,3-diphenylalanine was a crucial step, enabling researchers to investigate the specific biological effects of the L- and D-isomers. bionity.comwikipedia.org
Significance as a Sterically Hindered and Aromatic Amino Acid Derivative
The defining characteristic of 3,3-Diphenyl-L-alanine is its structure, which includes two bulky phenyl groups. vulcanchem.com This feature creates significant steric hindrance, influencing how the amino acid interacts with its environment and how it affects the conformation of peptides and proteins when incorporated. vulcanchem.com The presence of two aromatic rings also enhances its hydrophobicity and potential for π-π stacking interactions, which can stabilize specific structural motifs in peptides and other molecules. These properties are instrumental in designing peptides with increased resistance to enzymatic degradation, a crucial factor for developing more stable therapeutic agents. The unnatural structure of 3,3-Diphenyl-L-alanine makes peptides containing it less susceptible to cleavage by proteases, with studies showing that over 80% can remain intact after 12 hours in human plasma.
Overview of Key Research Domains Utilizing 3,3-Diphenyl-L-alanine
The unique attributes of 3,3-Diphenyl-L-alanine have led to its use in several key areas of scientific research. chemimpex.com
Pharmaceutical Sciences
In the pharmaceutical industry, 3,3-Diphenyl-L-alanine serves as a valuable building block in the synthesis of peptide-based drugs. guidechem.comchemimpex.comchemimpex.com Its incorporation can enhance the stability and bioavailability of these therapeutic molecules. chemimpex.com Researchers have used it to create pseudopeptide analogues capable of inhibiting specific enzymes, a strategy employed in drug discovery. bionity.comwikipedia.org For instance, it has been a component in the synthesis of thrombin inhibitors. bionity.comwikipedia.org The compound is also investigated for its potential in developing drugs for neurological conditions and in targeted drug delivery systems through bioconjugation. chemimpex.comchemimpex.com
Biochemistry and Protein Science
In biochemistry and protein science, 3,3-Diphenyl-L-alanine is utilized to probe the structure and function of proteins. chemimpex.comchemimpex.com By substituting natural amino acids with this unnatural counterpart, scientists can study protein folding, stability, and interactions. chemimpex.comchemimpex.com These studies are critical for understanding diseases associated with protein misfolding, such as Alzheimer's disease. chemimpex.com The steric bulk of the diphenylmethyl group can be used to explore conformational changes in proteins and to engineer proteins with modified activities or stabilities. chemimpex.comchemimpex.com
Advanced Materials Science
The field of advanced materials science has also found applications for 3,3-Diphenyl-L-alanine and its derivatives. chemimpex.com The compound's ability to promote self-assembly into ordered nanostructures is a key area of interest. Research has shown that dipeptides based on the β,β-diphenyl-Ala-OH (Dip) unit can form materials with exceptional properties. For example, assemblies of these peptides have exhibited metal-like rigidity and high piezoelectricity, with a Young's modulus of approximately 70 GPa and a piezoelectric coefficient (d₃₃) of 73 pC/N. acs.org These properties suggest potential applications in biomedical devices and energy storage. Furthermore, materials incorporating this amino acid can show improved thermal stability, withstanding temperatures up to 360°C. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGVEGMRUZOML-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978220 | |
| Record name | beta-Phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149597-92-2, 62653-26-3 | |
| Record name | β-Phenyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149597-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Phenyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Diphenyl-L-alanine | |
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| Record name | .BETA.-PHENYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B | |
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Synthetic Methodologies and Chemical Derivatization of 3,3 Diphenyl L Alanine
Stereoselective Synthesis Approaches
The creation of 3,3-Diphenyl-L-alanine with a specific three-dimensional arrangement (stereochemistry) is crucial for its biological activity. Several sophisticated methods have been developed to achieve this, each with its own advantages.
Electrophilic Amination Strategies
One successful approach to synthesize enantiomerically pure 3,3-Diphenyl-L-alanine involves electrophilic amination. wikipedia.org This method introduces an amino group to a precursor molecule in a highly controlled manner. A key strategy employs a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid. wikipedia.org The oxazolidinone acts as a chiral auxiliary, a temporary molecule that directs the incoming amino group to a specific face of the molecule, thus ensuring the desired stereochemistry. wikipedia.orgrenyi.hu The process typically involves the formation of an enolate from the chiral acyl oxazolidinone, followed by reaction with an electrophilic aminating agent. renyi.huliverpool.ac.uk Subsequent removal of the chiral auxiliary yields the target L-enantiomer of 3,3-diphenylalanine. wikipedia.orgrenyi.hu
| Reagent/Step | Purpose |
| Chiral Oxazolidinone | Directs the stereochemical outcome of the amination. |
| Base (e.g., LDA) | Forms the enolate for reaction. |
| Electrophilic Aminating Agent | Introduces the amino group. |
| Hydrolysis | Removes the chiral auxiliary. |
Michael Addition and Subsequent Hydrogenation Processes
A two-step catalytic process involving a Michael addition followed by hydrogenation is another effective method for preparing derivatives of 3,3-Diphenyl-L-alanine. The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In a patented method, this is achieved using substrates like ethyl (E)-3-benzoylacrylate and benzyl (B1604629) alanine (B10760859) under the catalysis of thiourea (B124793) or urea. This reaction proceeds through an imine intermediate, where steric hindrance directs the nucleophilic attack to achieve a high diastereomeric ratio and enantiomeric excess. The resulting product then undergoes hydrogenation to yield the final 3,3-diphenyl-L-alanine derivative. This catalytic approach is noted for its potential industrial scalability, offering a combined yield of around 90% across the two steps.
| Step | Key Features |
| Michael Addition | Catalyzed by thiourea or urea; proceeds via an imine intermediate; high diastereoselectivity and enantioselectivity (>99%). |
| Hydrogenation | Performed in isopropanol (B130326) with a palladium-carbon catalyst; trifluoroacetic acid is also used. |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govresearchgate.net In the context of 3,3-Diphenyl-L-alanine, chiral auxiliaries guide the formation of the desired stereocenter. One documented method involves the resolution of racemic 3,3-diphenylalanine using (-)-cinchonidine as a chiral resolving agent. This classical approach relies on the differential solubility of the diastereomeric salts formed between the racemic amino acid and the chiral resolving agent, allowing for their separation by fractional crystallization.
Another powerful strategy employs chiral auxiliaries like pseudoephenamine in alkylation reactions. nih.gov Amides derived from pseudoephenamine exhibit high stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov The synthesis of both enantiomers of β,β-diphenyl-α-alanine has been achieved from glycine (B1666218) using (S)- or (R)-2-[(N-benzylprolyl)amino] benzophenone (B1666685) as a reusable chiral auxiliary. lookchem.com
| Chiral Auxiliary | Method | Key Advantage |
| (-)-Cinchonidine | Resolution of racemic mixture | Separation based on diastereomeric salt solubility. |
| Pseudoephenamine | Asymmetric alkylation | High stereocontrol, crystalline derivatives. nih.gov |
| (S)- or (R)-2-[(N-benzylprolyl)amino] benzophenone | Asymmetric synthesis from glycine | Reusable auxiliary. lookchem.com |
Functional Group Protection and Deprotection Strategies in Peptide Synthesis
During the synthesis of peptides, the reactive amino group of 3,3-Diphenyl-L-alanine must be temporarily blocked or "protected" to prevent unwanted side reactions. peptide.com Two common protecting groups are Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).
Fluorenylmethoxycarbonyl (Fmoc) Chemistry for Amine Protection
The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, meaning it can be removed under mild basic conditions. chemimpex.comamericanpeptidesociety.org The resulting Fmoc-3,3-diphenyl-L-alanine is a key building block in the creation of complex peptides. chemimpex.com The Fmoc group is attached to the α-amino group of 3,3-diphenyl-L-alanine, and this protected amino acid can then be used in peptide chain elongation.
Protection: The amino group of 3,3-diphenyl-L-alanine is protected using Fmoc-Cl in dimethylformamide (DMF) with N-methylmorpholine as a base.
Deprotection: The Fmoc group is typically removed by treatment with a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF. iris-biotech.de Alternative, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with piperidine. peptide.comiris-biotech.de Another option is a solution of diethylamine (B46881) in dichloromethane (B109758). rsc.org
| Reagent | Condition | Purpose |
| Piperidine (20% in DMF) | Standard basic condition | Fmoc removal. iris-biotech.de |
| DBU in DMF | Alternative basic condition | Faster deprotection in some cases. peptide.comiris-biotech.de |
| Diethylamine:Dichloromethane (1:1 v/v) | Mild basic condition | Fmoc removal. rsc.org |
tert-Butyloxycarbonyl (Boc) Protection Schemes
The Boc protecting group is another cornerstone of peptide synthesis, characterized by its removal under acidic conditions. peptide.comamericanpeptidesociety.org The use of Boc-protected 3,3-diphenyl-L-alanine is prevalent in what is known as the Boc/Bzl protection strategy, where benzyl-based groups protect side chains. peptide.com
Protection: The amino group is protected using di-tert-butyl dicarbonate (B1257347) under basic conditions. vulcanchem.com
Deprotection: The Boc group is acid-labile and is typically removed using a moderately strong acid like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comchempep.com When acid-sensitive residues like Tryptophan, Cysteine, or Methionine are present in the peptide sequence, scavengers such as 0.5% dithioethane (DTE) may be added to the cleavage solution to prevent side reactions with the tert-butyl cations formed during deprotection. peptide.comchempep.com In some cases, a two-step deprotection/cleavage procedure using trimethylsilyl (B98337) bromide-thioanisole/TFA followed by a stronger acid like trimethylsilyl trifluoromethanesulfonate (B1224126) in TFA or HF can be employed. nih.gov
| Reagent | Condition | Purpose |
| 50% TFA in DCM | Standard acidic condition | Boc removal. peptide.comchempep.com |
| Anhydrous HF | Strong acidic condition | Cleavage from certain resins and deprotection. |
| TMSBr-thioanisole/TFA followed by TMSOTf/TFA or HF | Two-step hard acid deprotection | Alternative deprotection and cleavage. nih.gov |
Synthesis of Enantiomers and Stereoisomeric Analogues of 3,3-Diphenyl-L-alanine
The synthesis of the individual enantiomers of 3,3-diphenylalanine is crucial for their incorporation into stereochemically pure peptides and other biologically active molecules. Research has focused on both the resolution of racemic mixtures and the development of asymmetric synthetic routes to access the desired D- and L-isomers.
Synthetic Routes to 3,3-Diphenyl-D-alanine
The D-enantiomer of 3,3-diphenylalanine, an unnatural amino acid, is a valuable building block, particularly in the synthesis of pseudopeptide analogues designed to inhibit specific enzymes. Several methods have been established for its preparation, primarily through chiral resolution and the use of chiral auxiliaries.
One of the most well-documented methods for obtaining enantiomerically pure 3,3-Diphenyl-D-alanine is through the chiral resolution of a racemic mixture of 3,3-diphenylalanine . This classical approach utilizes a chiral resolving agent, such as the cinchona alkaloid (-)-cinchonidine, to form diastereomeric salts with differing solubilities. The process typically begins with the synthesis of racemic DL-3,3-diphenylalanine. This racemate is then dissolved in a suitable solvent, commonly methanol (B129727), and treated with (-)-cinchonidine. The D-(-)-enantiomer preferentially forms a less soluble diastereomeric salt with (-)-cinchonidine, which can be isolated through fractional crystallization. Subsequent treatment of the isolated salt with an acid, such as hydrochloric acid, liberates the free 3,3-Diphenyl-D-alanine with high enantiomeric purity. This method, while effective and scalable, often results in moderate yields.
Another significant approach is asymmetric synthesis employing a chiral auxiliary . This strategy introduces a temporary chiral handle to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 3,3-diphenylalanine enantiomers, chiral oxazolidinone derivatives have proven effective. acs.orgcapes.gov.br Specifically, individual enantiomers of 3,3-diphenylalanine can be synthesized via the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid. acs.org A study by Chen et al. detailed the chiral synthesis of both D- and L-3,3-diphenylalanine, highlighting the utility of this methodology for accessing these unusual α-amino acids for peptides of biological interest. acs.org The oxazolidinone auxiliary, by creating a sterically defined environment, controls the facial selectivity of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched amino acid.
The following table summarizes the key aspects of these synthetic routes to 3,3-Diphenyl-D-alanine.
| Synthetic Method | Key Reagents/Auxiliaries | Solvent | Reported Yield | Reported Enantiomeric Excess (ee) | Reference(s) |
| Chiral Resolution | Racemic DL-3,3-diphenylalanine, (-)-Cinchonidine | Methanol | 40% | >98% | |
| Asymmetric Synthesis | Chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid | Not specified | Good | Excellent | acs.orgcapes.gov.br |
Comparative Studies on Enantiomeric Synthesis and Purity
The determination of enantiomeric purity is a critical aspect of synthesizing and utilizing chiral compounds like 3,3-diphenylalanine. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques employed for this purpose. Comparative studies have been conducted to evaluate the efficacy of these methods for the resolution of 3,3-diphenylalanine enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) has been successfully used to separate the enantiomers of diphenylalanine (DPA). researchgate.net The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. One study reported the use of a Crownpak CR(+) column, a CSP derived from a chiral crown ether, for the resolution of DPA. researchgate.net Under specific mobile phase conditions (pH 2 HClO₄:Methanol = 85:15 v/v), only partial separation was achieved, with a separation factor (α) of 1.09 and long retention times of approximately 60 minutes. researchgate.net The performance of such coated CSPs can be limited by the mobile phase composition, as solvents like methanol can cause the chiral selector to leach from the support. researchgate.net
More advanced, covalently bonded CSPs, such as those derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA), have been developed to overcome these limitations and have been shown to be effective for resolving various chiral primary amines. researchgate.netnih.gov The chromatographic parameters, including retention and separation factors, are significantly influenced by the mobile phase conditions, such as the type and concentration of organic modifiers and acidic additives. researchgate.netcsfarmacie.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy , in the presence of a chiral solvating agent (CSA), provides an alternative method for determining enantiomeric composition. researchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons. For the enantiodiscrimination of diphenylalanine, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) has been used as a chiral solvating agent. researchgate.netresearchgate.net The interaction between the CSA and the analyte's primary amino group leads to observable chemical shift non-equivalences (ΔΔδ) for the α-protons of the enantiomers. A reported chemical shift non-equivalence of 0.21 ppm was observed for the α-protons of phenylalanine enantiomers using this method, allowing for the quantification of the enantiomeric ratio. researchgate.netkoreascience.kr
A direct comparison reveals that while chiral HPLC can provide baseline separation under optimized conditions, NMR spectroscopy with a suitable CSA offers a convenient and complementary technique for assessing enantiomeric purity without the need for physical separation. koreascience.kr
The tables below present comparative data from HPLC and NMR studies for the analysis of 3,3-diphenylalanine enantiomers.
Table 2.3.2.1: Chiral HPLC Separation of 3,3-Diphenylalanine Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (approx.) | Separation Factor (α) | Reference(s) |
| Crownpak CR(+) | pH 2 HClO₄ : Methanol (85:15 v/v) | ~60 min | 1.09 | researchgate.net |
Table 2.3.2.2: NMR Chiral Discrimination of Phenylalanine Enantiomers
| Chiral Solvating Agent (CSA) | Analyte Proton | Chemical Shift Non-equivalence (ΔΔδ) | Reference(s) |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TA) | α-proton | 0.21 ppm | researchgate.netkoreascience.kr |
Advanced Structural and Conformational Analysis of 3,3 Diphenyl L Alanine and Its Analogues
Spectroscopic Techniques for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed conformational analysis of peptides in solution. nih.gov By examining the interactions between atomic nuclei, NMR can reveal crucial information about the spatial arrangement of atoms, including the torsional angles of the peptide backbone and the orientation of amino acid side chains.
Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly instrumental in the study of Dpa-containing peptides. TOCSY spectra help in assigning the proton resonances to specific amino acid residues within the peptide sequence. nih.govacs.org The NOESY experiment, on the other hand, detects protons that are close in space, providing distance constraints that are essential for defining the peptide's three-dimensional structure. d-nb.info
The analysis of NOESY spectra for peptides containing Dpa can reveal specific conformational preferences. For instance, the presence of certain cross-peaks between backbone amide protons can indicate the formation of stable secondary structures like β-turns. nih.gov The steric hindrance imposed by the two phenyl groups of Dpa often promotes the adoption of such folded conformations. In some cases, the absence of certain NOE cross-peaks can suggest that the peptide exists in an extended conformation or is undergoing rapid conformational averaging. nih.gov
| NMR Technique | Application in Dpa Analogue Analysis | Key Findings |
| TOCSY | Assignment of proton resonances within the peptide backbone and side chains. nih.govacs.org | Enables the identification of individual amino acid spin systems. |
| NOESY | Determination of through-space proton-proton proximities. d-nb.info | Provides distance constraints used to calculate 3D structures and identify secondary structures like β-turns. |
A significant area of research has been the incorporation of Dpa and its enantiomer, 3,3-diphenyl-D-alanine (D-Dpa), into analogues of the neurohypophyseal hormone vasopressin. nih.govresearchgate.net These modifications have led to compounds with altered and often highly potent biological activities. nih.gov NMR spectroscopy, in conjunction with molecular modeling, has been crucial in understanding the structural basis for these pharmacological differences. nih.gov
Studies on vasopressin analogues where the native tyrosine at position 2 is replaced by Dpa or D-Dpa have shown that these bulky residues significantly influence the conformation of the N-terminal part of the peptide. nih.govresearchgate.net The conformational analysis revealed that the presence of β-turns at positions 2,3 and/or 3,4 is a characteristic feature of oxytocin (B344502) antagonists. nih.gov Furthermore, the orientation of the phenylalanine residue at position 3 has been identified as important for affinity to the V1a receptor. nih.gov The introduction of Dpa can also stabilize β-turn structures within cyclic peptides, contributing to their biological activity profile.
2D TOCSY and NOESY Spectra for Resolving Conformational Effects
Computational and Molecular Modeling Investigations
Computational methods, particularly molecular dynamics simulations, complement experimental techniques like NMR by providing a dynamic view of peptide conformations and their relative energies.
Molecular Dynamics Simulations in Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For peptides containing 3,3-diphenylalanine, MD simulations can provide detailed insights into their conformational dynamics and interactions with their environment, such as a solvent or a model membrane. tandfonline.comnih.gov These simulations have been successfully applied to investigate the self-assembly of diphenylalanine-based peptides and the conformational behavior of vasopressin analogues. nih.govmdpi.com
In the context of vasopressin analogues, MD simulations, often combined with NMR data, have been used to generate and refine 3D structural models. nih.govbibliotekanauki.pl This combined approach allows for a more comprehensive understanding of the peptide's conformational preferences in solution. bibliotekanauki.pl All-atom MD simulations, for example, have been employed to study the impact of different graphene-based nanosheets on the self-assembly of diphenylalanine dipeptides. mdpi.com These simulations can elucidate the driving forces behind the assembly process, including interaction energies and the role of different functional groups. mdpi.com Furthermore, MD simulations can be used to explore the behavior of individual diphenylalanine peptides in response to external stimuli, such as electric fields, revealing different conformational states. nih.gov
Analysis of Backbone Conformational States and Energy Minima
The conformational landscape of a peptide is defined by a multitude of possible backbone and side-chain arrangements, each corresponding to a specific energy level. Computational methods are employed to identify the low-energy conformations, or energy minima, which are the most likely to be populated at equilibrium. wiley.com
For diphenylalanine-based peptides, the analysis of backbone conformational states is crucial for understanding their self-assembly properties. pku.edu.cn Hybrid-resolution modeling methods have been used to investigate the relationship between the conformational features of terminally capped diphenylalanines and their self-assembly behavior. pku.edu.cnacs.org These studies have revealed that the morphologies of the assembled nanostructures are closely linked to the side-chain angles and peptide bond orientations. nih.govpku.edu.cnacs.org Of the various accessible conformations for soluble diphenylalanine peptides, only a select few are compatible with the formation of ordered assemblies in water. nih.govpku.edu.cn
First-principles calculations based on density functional theory (DFT) have also been used to investigate the structure of diphenylalanine molecular crystals. tau.ac.il These calculations can determine optimized lattice parameters and map the energy profile of the system, revealing the most stable configurations. tau.ac.il Such studies have shown that dispersive interactions play a crucial role in the stability of these structures. tau.ac.il The analysis of potential energy surfaces can identify multiple energy minima, which can be systematically categorized based on backbone dihedral angles. wiley.com
| Computational Method | Focus of Analysis | Key Insights |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of Dpa-peptides in solution or complex environments. nih.govmdpi.comnih.gov | Elucidation of self-assembly mechanisms, interaction with surfaces, and response to external fields. mdpi.comnih.gov |
| Energy Minima Calculations | Identification of stable, low-energy conformations. wiley.com | Understanding the relationship between specific conformations and self-assembled morphologies; role of intermolecular forces. pku.edu.cntau.ac.il |
Influence of Aromatic Side Chains on Molecular Conformation
The presence of two phenyl groups on the β-carbon of 3,3-Diphenyl-L-alanine (Dpa) introduces significant steric bulk and the potential for complex non-covalent interactions, which profoundly influence its molecular conformation and the structure of peptides into which it is incorporated. The conformational landscape of Dpa and its derivatives is largely dictated by the torsional angles of the backbone (phi, ψ) and the side-chain (χ). nih.gov
Molecular mechanics and conformational energy calculations on dipeptide models containing diphenylalanine reveal that its conformational preferences are highly sensitive to the side-chain torsion. nih.gov These calculations have identified several low-energy conformations, including those characteristic of regular secondary structures like α-helices, γ-turns, and polyproline-II-type helices. nih.gov The bulky diphenylmethyl group restricts the available conformational space compared to a simpler amino acid like L-alanine, guiding the peptide backbone into more defined orientations. nih.gov
In the context of self-assembly, the orientation of the two aromatic side chains is a critical geometric parameter. pku.edu.cnacs.org Studies on diphenylalanine (FF) dipeptides, a close analogue, show that different conformations exhibit distinct arrangements of the side chains and varying orientations of backbone hydrogen bond donors and acceptors. pku.edu.cn These local geometric features determine how the molecules interact and pack, ultimately dictating the morphology of the resulting supramolecular structures. pku.edu.cn While a diverse range of conformations may exist in solution, only a select few are geometrically compatible with the formation of ordered, stable assemblies like nanotubes or vesicles. pku.edu.cnacs.org For instance, the angle between the two aromatic side chains has been identified as a key factor associated with the resulting morphologies of self-assembled nanostructures. pku.edu.cn
Research investigating the role of intramolecular π-π interactions by comparing dipeptides like L-Phe-L-Ala (FA) and L-Ala-L-Phe (AF) with di-L-phenylalanine (FF) has shown that the nature and positioning of aromatic side-chains are crucial in determining the final morphology of self-assembled structures. researchgate.net This indicates that while intermolecular interactions drive the assembly process, intramolecular forces involving the aromatic rings play a significant role in selecting the specific structural outcome. researchgate.net
| Conformational State | Probability in Water (%) | Compatibility with Assembled Structures | Key Geometric Feature |
|---|---|---|---|
| ββ (Extended β-strand) | ~30% | High | Extended structure, facilitates sheet formation |
| αRβ | ~15% | Intermediate | Intermediate side-chain angle |
| αRαR | ~10% | Low in water, dominant in some assemblies | Crystal-like, permits highly ordered packing |
| ΒαL | ~10% | Intermediate | Specific side-chain orientation |
| Other States | Variable (<5-10%) | Generally low, can act as transient intermediates | Diverse geometries |
This table is based on data and concepts from hybrid-resolution simulations of diphenylalanine self-assembly, which serve as a model for understanding the conformational behavior of aromatic dipeptides. pku.edu.cnacs.org
Conformational Impact on Ligand-Receptor Binding Interactions
The distinct conformational properties imparted by 3,3-Diphenyl-L-alanine have been strategically exploited in the design of peptide-based ligands to modulate their binding to and activity at biological receptors. The introduction of the bulky diphenylmethyl side chain can enforce specific backbone torsions, restrict the flexibility of the peptide, and present a large aromatic surface for interaction, all of which can significantly alter ligand-receptor binding.
A prominent example is the modification of arginine vasopressin (AVP) analogues. Replacing the native tyrosine at position 2 with 3,3-Diphenyl-L-alanine (Dip) or its D-enantiomer (D-Dip) dramatically changes the pharmacological profile of the resulting peptides. nih.govresearchgate.net NMR spectroscopy and molecular modeling studies have shown that these bulky substitutions influence the formation of β-turns within the peptide structure. nih.gov Specifically, β-turns at positions 2,3 and/or 3,4 are characteristic of oxytocin (OT) antagonists, while a β-turn in the Cys(6)-Gly(9) fragment appears crucial for enhanced antidiuretic (V2 receptor-mediated) activity. nih.govresearchgate.net
The substitution of Tyr² with Dpa or D-Dpa in AVP leads to analogues with increased and prolonged antidiuretic activity, while their vasopressor (V1a receptor-mediated) activity is completely eliminated. researchgate.netmdpi.com This demonstrates a profound shift in receptor selectivity, driven by the conformational changes induced by the Dpa residue. The high accessibility of the aromatic side chains at positions 2 and 3 is considered crucial for antagonist-receptor binding. nih.govresearchgate.net Furthermore, the specific orientation of the adjacent Phenylalanine at position 3 (Phe³) side chain, influenced by the bulky Dpa at position 2, is thought to be important for V1a receptor affinity. nih.gov The stereochemistry at the α-carbon of Dpa is also critical, with the D-enantiomer often yielding more potent V2 agonists compared to the L-enantiomer, highlighting how subtle conformational differences can fine-tune receptor interaction and biological response. mdpi.com
These findings underscore a key principle in medicinal chemistry: the conformation of a ligand is a primary determinant of its binding affinity and functional activity at a receptor. nih.govnih.gov The rigid and bulky nature of the 3,3-diphenylalanine side chain serves as a powerful tool to constrain peptide ligands into bioactive conformations that can enhance potency and selectively target specific receptor subtypes. nih.govmdpi.com
| Analogue | Modification | Antidiuretic (V2) Activity | Vasopressor (V1a) Activity | Uterotonic (OT) Activity |
|---|---|---|---|---|
| Arginine Vasopressin (AVP) | Native Peptide | Active | Active | Active |
| [Dip²]AVP | Tyr² → 3,3-Diphenyl-L-alanine | Increased & Prolonged | Eliminated | Antagonistic |
| [D-Dip²]AVP | Tyr² → 3,3-Diphenyl-D-alanine | Strongly Increased & Prolonged | Eliminated | Antagonistic |
| [Mpa¹,D-Dpa²,Val⁴]AVP | Multiple, including D-Dpa² | Exceptionally Potent & Prolonged | Weak V1a blocker | Antagonistic |
This table summarizes findings from pharmacological evaluations of AVP analogues. nih.govresearchgate.netmdpi.commdpi.com
Reactivity Profiles and Chemical Transformations of 3,3 Diphenyl L Alanine
Chemical Reactions Involving the Alpha-Amino Group
The alpha-amino group of 3,3-diphenyl-L-alanine is a primary amine, and as such, it undergoes typical reactions characteristic of this functional group. These reactions are fundamental in peptide synthesis and the creation of various derivatives.
One of the most significant reactions is N-acylation , including N-alkylation. A common practice in peptide synthesis is the protection of the α-amino group to prevent unwanted side reactions during peptide chain elongation. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of 3,3-diphenyl-L-alanine. This protection is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like N-methylmorpholine in a solvent such as dimethylformamide (DMF). Another common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting 3,3-diphenyl-L-alanine with di-tert-butyl dicarbonate (B1257347) under basic conditions. vulcanchem.com
The amino group can also be oxidized to form corresponding imines or nitriles.
Chemical Reactions Involving the Carboxyl Group
The carboxyl group of 3,3-diphenyl-L-alanine can undergo several characteristic reactions, most notably esterification and amide bond formation. These reactions are crucial for creating derivatives and for incorporating this amino acid into peptide chains.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For instance, amino acid methyl esters can be prepared by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov Another method involves using thionyl chloride with methanol. nih.gov Benzyl (B1604629) esters can also be synthesized. google.com The carboxyl group can be protected, for example, as a benzyl ester to prevent its participation in unwanted reactions. vulcanchem.com
Amide bond formation is a cornerstone of peptide synthesis. The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org Therefore, coupling agents are often employed. Reagents like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used to facilitate the formation of the peptide bond. acs.org In solid-phase peptide synthesis (SPPS), the carboxyl group of the first amino acid is typically anchored to a solid support. chemimpex.com
The carboxyl group can also be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
Reactivity of the Phenyl Moieties in Organic Transformations
The two phenyl groups attached to the β-carbon of 3,3-diphenyl-L-alanine are generally less reactive than the amino and carboxyl groups. However, they can participate in electrophilic aromatic substitution (EAS) reactions under appropriate conditions. These reactions typically require an activating agent. For example, the synthesis of 3-aryl anthranils from anthranils and simple arenes can be achieved using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) as an activator. rsc.org Common reagents for electrophilic aromatic substitution include bromine (Br2) and nitric acid (HNO3) under acidic conditions. The introduction of phenyl groups at the β-carbon can also be achieved through cross-coupling reactions. vulcanchem.com
The bulky diphenylmethyl group provides significant steric hindrance, which can influence the reactivity of the molecule and the conformations of peptides containing this residue. This steric bulk is a key feature that enhances the stability of peptides against enzymatic degradation.
Chemical Stability under Various Environmental Conditions
3,3-Diphenyl-L-alanine is a stable compound under normal storage conditions. canbipharm.comchemicalbook.comfishersci.com It is recommended to be stored in a cool, dry, and well-ventilated place in tightly closed containers. chemicalbook.comfishersci.com For long-term stability, storage at 0 - 8 °C is often suggested. chemimpex.com
The stability of the compound can be assessed under different pH conditions. Stability assays often involve incubating the compound in buffers with a range of pH values (e.g., pH 1–9) at 37°C for a period of 24–72 hours, followed by quantification using techniques like HPLC. The related dipeptide, diphenylalanine, has been shown to form stable nanotubes that can withstand various chemical conditions. nih.gov
Interactions with Strong Oxidizing Agents
3,3-Diphenyl-L-alanine is incompatible with strong oxidizing agents. chemicalbook.comfishersci.comfishersci.caaksci.com Contact with strong oxidizers can lead to vigorous reactions and decomposition. The amino group of amino acids can be oxidized, and in the case of 3,3-diphenyl-L-alanine, this can lead to the formation of ketones or carboxylic acids. The oxidation of amino acids by strong oxidants like manganese(III) and chromic acid has been studied, revealing complex reaction kinetics. researchgate.netjetir.org For instance, the oxidation of some amino acids by manganese(III) acetate (B1210297) shows a second-order dependence on the oxidant concentration. researchgate.net
Thermal Decomposition Pathways
The thermal stability of 3,3-diphenyl-L-alanine is relatively high. The melting point is reported to be in the range of 234–240°C, with decomposition occurring around 240°C. chemicalbook.com Thermal decomposition can release irritating gases and vapors. fishersci.com Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides. aksci.com
Studies on related compounds provide insights into potential decomposition pathways. For example, the thermal decomposition of a pyrazoline derivative containing a diphenyl group was found to proceed via different mechanisms in solution versus the molten state. mdpi.com In the molten state, the decomposition was a single-step retro-[3+2] cycloaddition. mdpi.com For dipeptides, thermal treatment can sometimes lead to cyclization. rsc.org Thermal gravimetric analysis (TGA) is a technique used to determine the decomposition temperature of such compounds, which for aromatic amino acids is typically above 200°C.
| Parameter | Value/Range | Source(s) |
| Melting Point | 234–240°C | |
| Decomposition Temperature | ~240°C | chemicalbook.com |
| Storage Conditions | 0 - 8 °C, dry, well-ventilated | chemicalbook.comfishersci.comchemimpex.com |
| Reaction Type | Reagents/Conditions | Major Products | Source(s) |
| N-Acylation (Boc protection) | di-tert-butyl dicarbonate, base | N-Boc-3,3-diphenyl-L-alanine | vulcanchem.com |
| N-Acylation (Fmoc protection) | Fmoc-Cl, base (e.g., N-methylmorpholine) | N-Fmoc-3,3-diphenyl-L-alanine | |
| Esterification | Alcohol, acid catalyst (e.g., trimethylchlorosilane) | Corresponding ester | libretexts.orgnih.gov |
| Amide Formation | Amine, coupling agent (e.g., HATU, TBTU) | Amide (peptide bond) | libretexts.orgacs.org |
| Reduction of Carboxyl Group | LiAlH4 or NaBH4 | Alcohol or aldehyde | |
| Electrophilic Aromatic Substitution | Br2, HNO3 / acid | Substituted aromatic compounds | |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Ketones or carboxylic acids |
Role of 3,3 Diphenyl L Alanine in Peptide Chemistry and Engineering
Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)
The primary method for integrating 3,3-Diphenyl-L-alanine into peptide chains is through Solid-Phase Peptide Synthesis (SPPS). chemimpex.com In this technique, the amino acid is typically used in its Fmoc-protected form, Fmoc-3,3-diphenyl-L-alanine (Fmoc-Ala(3,3-diphenyl)-OH). chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group serves to protect the α-amino group during the elongation of the peptide chain, preventing unwanted reactions. chemimpex.com
The bulky nature of the diphenyl moiety can present challenges during the coupling steps of SPPS, a phenomenon known as steric hindrance. chemimpex.com This can potentially lead to lower coupling efficiency and incomplete reactions. To overcome this, specific strategies are employed:
Optimized Coupling Reagents: The use of potent activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is often preferred over standard reagents like HOBt/DCC to enhance the efficiency of the coupling reaction.
Extended Reaction Times: Allowing for longer coupling times, typically 2 to 4 hours per step, can help ensure the completion of the reaction.
Microwave-Assisted Synthesis: The application of microwave energy can increase molecular mobility, which helps to overcome the steric barriers and has been reported to improve yields by 15-20% in similar systems.
Following synthesis, the resulting peptides containing 3,3-Diphenyl-L-alanine are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and their structures are confirmed by methods such as MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry).
Strategies for Enhancing Peptide Stability and Bioactivity
The incorporation of 3,3-Diphenyl-L-alanine into peptide sequences is a key strategy for improving their stability and biological activity. chemimpex.com The bulky diphenylmethyl side chain provides a steric shield, making the peptide backbone more resistant to degradation by proteolytic enzymes. This enhanced metabolic stability is a crucial attribute for the development of therapeutic peptides.
Design and Synthesis of Pseudopeptide Analogues for Specific Applications
3,3-Diphenyl-L-alanine is a valuable tool in the design and synthesis of pseudopeptide analogues. wikipedia.org These are molecules that mimic the structure of natural peptides but contain non-standard amino acids or modified peptide bonds. nih.gov The unique structural properties of Dip allow for the creation of analogues with tailored biological activities. chemimpex.com
A notable application is in the development of neurohypophyseal hormone analogues. By introducing 3,3-Diphenyl-L-alanine into the sequence of hormones like vasopressin, researchers have been able to create analogues with altered pharmacological profiles. For instance, some of these analogues retain their antidiuretic activity while exhibiting modified effects on blood pressure and uterine contraction. nih.gov
The synthesis of these pseudopeptides often involves standard SPPS protocols, with the careful incorporation of the Fmoc-protected Dip residue at the desired position in the peptide chain. acs.org The resulting analogues are then studied to understand the structure-activity relationships and to optimize their therapeutic potential. acs.org
Influence of 3,3-Diphenyl-L-alanine on Peptide Conformation and Folding Pathways
This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns. The folding preferences are influenced by interactions between the Dip residue and the rest of the peptide chain, including potential NH-π interactions between the peptide backbone and the aromatic rings of Dip.
The study of peptides containing Dip provides valuable insights into the principles of protein folding and the forces that govern molecular self-assembly. chemimpex.com Understanding how this unnatural amino acid directs peptide conformation is crucial for the rational design of peptides with predefined structures and functions.
Steric Hindrance Effects in Peptide Chain Assembly and Structural Elucidation
As mentioned earlier, the significant steric bulk of the diphenylmethyl side chain of 3,3-Diphenyl-L-alanine poses a considerable challenge during peptide synthesis. chemimpex.com The steric hindrance can impede the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction rates and potentially incomplete coupling. This necessitates the use of optimized coupling conditions to ensure efficient peptide chain assembly.
The structural elucidation of peptides containing 3,3-Diphenyl-L-alanine relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry and the orientation of the phenyl groups. Mass spectrometry (MS) is used for validating the molecular weight and analyzing fragmentation patterns to confirm the peptide sequence. For obtaining detailed three-dimensional structural information at the atomic level, X-ray crystallography is employed, which is critical for understanding the precise spatial arrangement of the atoms and the intermolecular interactions within the peptide chain.
Applications of 3,3 Diphenyl L Alanine in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Peptide-Based Therapeutic Agents
3,3-Diphenyl-L-alanine is a cornerstone in the synthesis of peptide-based therapeutics, primarily through solid-phase peptide synthesis (SPPS). chemimpex.com Its derivative, Fmoc-3,3-diphenyl-L-alanine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is crucial for the stepwise elongation of peptide chains while preventing undesired side reactions. chemimpex.com
The incorporation of 3,3-Diphenyl-L-alanine into a peptide sequence offers several advantages:
Enhanced Stability: The bulky diphenyl moiety provides steric hindrance, which increases the peptide's rigidity and resistance to degradation by proteolytic enzymes. This enhanced metabolic stability is a critical factor in improving the therapeutic potential of peptide drugs.
Conformational Constraint: The presence of the two phenyl groups restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is optimal for binding to its biological target, such as a receptor or enzyme.
Modulation of Properties: It allows for the creation of pseudopeptide analogues with altered pharmacological profiles. Researchers utilize this to fine-tune the activity and selectivity of therapeutic peptides.
This amino acid has been instrumental in the synthesis of analogues of neurohypophyseal hormones, such as vasopressin, to create compounds with distinct biological activities. nih.gov It is also a key component in the development of antimicrobial peptides (AMPs), where its hydrophobic nature contributes to the disruption of bacterial cell membranes. nih.govmdpi.com
Table 1: Impact of 3,3-Diphenyl-L-alanine (Dip) on Peptide Properties
| Peptide Type | Modification | Observed Effect | Reference(s) |
|---|---|---|---|
| Vasopressin Analogue | Replacement of Tyr² with Dip | Increased and prolonged antidiuretic activity; transformation of uterotonic activity to antioxytocic; elimination of pressor effect. | nih.govresearchgate.net |
| Antimicrobial Peptide | Incorporation of Dip with Arginine (R) | Potent activity against Gram-positive bacteria like S. pneumoniae and fungi like A. fumigatus. | nih.gov |
| General Peptides | Inclusion of Dip | Enhances peptide rigidity and resistance to proteolysis. | |
Development of Pharmaceutical Compounds Targeting Specific Biological Pathways
The unique structural features of 3,3-Diphenyl-L-alanine make it an invaluable tool for designing pharmaceutical compounds that target specific biological pathways. chemimpex.comchemimpex.com By incorporating this unnatural amino acid into peptide sequences, researchers can create potent and selective modulators of enzyme and receptor activity.
One significant application is in the development of peptide-based drugs that modulate N-Methyl-D-Aspartate Receptors (NMDARs), which are vital for synaptic plasticity and memory function. The introduction of 3,3-Diphenyl-L-alanine can influence neuronal signaling pathways, opening avenues for cognitive enhancement or treatment of neurological disorders.
Furthermore, its use in modifying neurohypophyseal hormone analogues, like vasopressin, has led to compounds with highly specific activities. nih.gov For instance, substituting the tyrosine residue at position 2 of arginine vasopressin (AVP) with 3,3-Diphenyl-L-alanine results in analogues where the vasopressor (blood pressure increasing) effect is completely abolished, while the antidiuretic activity is enhanced. researchgate.netnih.govmdpi.com This selective targeting of the vasopressin V2 receptor pathway over the V1a receptor pathway is a prime example of how the compound facilitates the development of drugs with improved therapeutic profiles.
Research has also explored its use in peptides designed to combat cancer and other diseases by enhancing stability and bioactivity. chemimpex.com For example, peptides containing this amino acid have been investigated as cell-penetrating peptides (CPPs) for delivering therapeutic agents into cells. researchgate.net
Research Contributions to Neurological Conditions and Drug Development
3,3-Diphenyl-L-alanine has made notable contributions to research in neurological conditions. chemimpex.com Its structural properties are particularly useful in designing drugs that can interact with targets in the central nervous system. chemimpex.com
A key area of research is the development of analogues for neurohypophyseal hormones like vasopressin and oxytocin (B344502). nih.gov The introduction of 3,3-Diphenyl-L-alanine or its D-enantiomer into position 2 of arginine vasopressin (AVP) dramatically alters the hormone's biological properties. nih.govresearchgate.net Such modifications have yielded compounds with preserved and prolonged antidiuretic effects but transformed their uterotonic activity into an antioxytocic (anti-oxytocin) one, while eliminating the effect on blood pressure. nih.govresearchgate.net This makes these analogues promising candidates for developing tocolytic agents to suppress premature labor. nih.gov
The compound is also valuable in research on diseases related to protein misfolding, such as Alzheimer's disease. chemimpex.com Its ability to influence peptide conformation and stability is used to study the mechanisms of protein aggregation. chemimpex.com It has been included in the design of peptide inhibitors that target the aggregation of the tau protein, a hallmark of Alzheimer's disease. google.com Furthermore, its role in modulating N-Methyl-D-Aspartate (NMDAR) activity suggests potential applications in therapies for cognitive dysfunction.
Table 2: Pharmacological Profile of Vasopressin Analogue with 3,3-Diphenyl-L-alanine
| Parent Hormone | Analogue | Key Modification | Resulting Pharmacological Change | Reference(s) |
|---|
| Arginine Vasopressin (AVP) | [diPhe²]AVP | Tyr² replaced by 3,3-Diphenyl-L-alanine | Increased antidiuretic activity, abolished vasopressor potency. | researchgate.netnih.govmdpi.com |
Role in the Design of Enzyme Inhibitors and Modulators
3,3-Diphenyl-L-alanine plays a significant role in the rational design of enzyme inhibitors and modulators. The compound's two phenyl groups create substantial steric bulk, a property that can be exploited to block the active sites of specific enzymes. chemimpex.com When incorporated into a peptide, this bulky residue can prevent a substrate from accessing the enzyme's catalytic machinery, thereby inhibiting its function.
This strategy is employed to create pseudopeptide analogues that act as enzyme inhibitors. The inherent stability that 3,3-Diphenyl-L-alanine imparts to the peptide backbone ensures that the inhibitor maintains its structure and is not easily degraded, leading to a more sustained inhibitory effect.
Beyond direct inhibition, the compound is used to modulate enzyme activity. chemimpex.com Its incorporation can alter a peptide's three-dimensional structure, influencing how it interacts with allosteric sites on an enzyme or with other proteins in a signaling cascade. This allows for the fine-tuning of biological pathways rather than simple blockade. For example, it has been used in the design of mini-hepcidins, which are peptide mimetics that regulate iron homeostasis by modulating the ferroportin-hepcidin axis. google.com
Enhancement of Drug Formulation Efficacy and Bioavailability
A major challenge in the development of peptide-based drugs is their inherent instability and poor bioavailability. nih.govmdpi.com Peptides are susceptible to rapid degradation by proteases in the body and often have poor permeability across biological membranes. nih.gov The incorporation of 3,3-Diphenyl-L-alanine into drug design is a key strategy to overcome these limitations. chemimpex.com
The compound enhances the stability of peptide drugs by making them more resistant to proteolytic enzymes. The steric shield provided by the diphenyl groups hinders the approach of proteases, prolonging the drug's half-life in circulation. This increased stability directly contributes to higher bioavailability, as more of the active agent is available to reach its target site. chemimpex.com
Table 3: Compounds Mentioned in the Article
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| 3,3-Diphenyl-L-alanine | DPA, Dip, (S)-2-Amino-3,3-diphenylpropionic acid |
| 3,3-Diphenyl-D-alanine | d-Dip |
| Arginine | R |
| Arginine Vasopressin | AVP |
| Fluconazole | |
| Fmoc-3,3-diphenyl-L-alanine | Fmoc-L-Ala(3,3-diphenyl)-OH |
| Gentamicin | |
| Meropenem | |
| Oxytocin | |
| Tryptophan | W |
| Tyrosine | Tyr |
Biological Interactions and Pharmacological Modulations by 3,3 Diphenyl L Alanine Derivatives
Modulation of Enzyme Activity and Research in Protein Folding
The unique structural characteristics of 3,3-Diphenyl-L-alanine make it a valuable tool in the fields of enzyme activity modulation and protein folding research. The presence of two phenyl groups on the β-carbon introduces significant steric bulk and enhances the stability of peptides into which it is incorporated. chemimpex.com This increased stability is partly due to a resistance to enzymatic degradation by proteases, a desirable characteristic for therapeutic peptides.
In the context of protein folding, the incorporation of DPA influences the conformational preferences of peptide backbones. nih.gov The bulky side chain can act as a conformational constraint, guiding the peptide into specific secondary structures such as β-sheets or α-helices. nih.gov This property is exploited in protein engineering and the study of protein-protein interactions, where understanding the drivers of protein folding and stability is crucial. chemimpex.com For instance, research has utilized DPA to create stable peptide structures for investigating the molecular basis of diseases associated with protein misfolding. chemimpex.com While specific enzyme inhibition by simple DPA derivatives is an area of study, its primary role in this context is as a building block in more complex peptide structures designed to probe enzyme active sites and protein conformations.
Receptor Binding Studies: Agonistic and Antagonistic Effects
Derivatives of 3,3-Diphenyl-L-alanine have been extensively studied for their ability to modulate the activity of various receptors, particularly those for neurohypophyseal hormones.
Vasopressin Receptor Modulation by 3,3-Diphenyl-L-alanine Analogues
The incorporation of 3,3-Diphenyl-L-alanine and its D-enantiomer (D-Dip) into analogues of arginine vasopressin (AVP) has been shown to significantly alter their pharmacological profile, particularly at the vasopressin V2 receptor. bohrium.com Studies have demonstrated that replacing the tyrosine residue at position 2 of AVP with DPA or D-Dip can lead to a substantial increase in antidiuretic (V2-agonist) activity. bohrium.com
In one study, several new analogues of AVP were synthesized with DPA or D-Dip at position 2. These modifications were found to preserve or even enhance the antidiuretic effects of the parent hormone. bohrium.com Notably, four of the synthesized peptides, [Mpa1,D-Dip2]AVP, [Mpa1,D-Dip2,Val4]AVP, [Mpa1,D-Dip2,D-Arg8]VP, and [Mpa1,D-Dip2,Val4,D-Arg8]VP, were identified as exceptionally potent and long-acting antidiuretic agents. bohrium.com This enhanced V2 receptor agonism suggests that the bulky diphenyl group of DPA plays a crucial role in the interaction with and activation of this receptor subtype.
| Analogue Name | Modification | Receptor Activity |
| [Dip2]AVP | Tyr2 replaced with 3,3-Diphenyl-L-alanine | Increased antidiuretic (V2 agonist) activity |
| [D-Dip2]AVP | Tyr2 replaced with 3,3-Diphenyl-D-alanine | Markedly increased antidiuretic (V2 agonist) activity |
| [Mpa1,D-Dip2]AVP | Mpa at position 1, D-Dip at position 2 | Potent and prolonged antidiuretic activity |
| [Mpa1,D-Dip2,Val4]AVP | Mpa at position 1, D-Dip at position 2, Val at position 4 | Potent and prolonged antidiuretic activity |
Oxytocin (B344502) Receptor Antagonism Studies
Interestingly, the same modifications that enhance V2 receptor agonism in vasopressin analogues often lead to antagonistic activity at the oxytocin receptor (OTR). The introduction of DPA or its D-enantiomer at position 2 of AVP analogues has been shown to transform their uterotonic (oxytocic) properties into antagonistic ones. bohrium.com
This shift from agonism to antagonism highlights the subtle structural requirements for receptor activation versus blockade. The bulky nature of the DPA side chain, while favorable for V2 receptor activation, appears to hinder the conformational changes required for OTR activation, leading instead to a blockade of the receptor. This has led to the development of selective oxytocin antagonists, which are of interest for potential therapeutic applications such as the prevention of preterm labor. researchgate.net
Structure-Activity Relationship (SAR) Analysis in Neurohypophyseal Hormone Analogues
The studies on vasopressin and oxytocin analogues containing 3,3-Diphenyl-L-alanine provide valuable insights into the structure-activity relationships (SAR) of these hormones. The key findings from SAR analyses can be summarized as follows:
Bulky Substituents at Position 2: The replacement of the native tyrosine at position 2 with the bulky DPA or D-Dip residue is a critical modification. This change is sufficient to dramatically alter the pharmacological profile of the resulting peptide. bohrium.com
Stereochemistry at Position 2: The stereochemistry of the diphenylalanine residue (L- vs. D-enantiomer) has a significant impact on activity. In vasopressin analogues, the D-enantiomer often results in more potent and prolonged antidiuretic effects compared to the L-enantiomer. bohrium.com
Separation of Activities: The incorporation of DPA derivatives allows for the separation of biological activities. For instance, it is possible to design analogues with high V2 receptor agonism (antidiuretic effect) while simultaneously eliminating vasopressor (V1a receptor) activity and converting uterotonic (OTR) activity into antagonism. bohrium.com
Conformational Restriction: The steric bulk of DPA restricts the conformational freedom of the N-terminal region of the hormone analogues. This constraint is believed to be a key factor in determining the receptor selectivity and agonist/antagonist nature of the compounds. google.is
Antimicrobial Activity of Peptides Containing 3,3-Diphenyl-L-alanine
Peptides incorporating 3,3-Diphenyl-L-alanine have emerged as a promising class of antimicrobial agents. The hydrophobic and bulky nature of DPA enhances the amphiphilicity of these peptides, a key characteristic for interacting with and disrupting microbial cell membranes.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
A number of studies have reported the synthesis and evaluation of linear and cyclic peptides containing DPA, often in combination with positively charged residues like arginine (R). These peptides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govpreprints.orgresearchgate.net
One study investigated a series of linear and cyclic peptides containing alternating DPA and arginine residues. The cyclic peptide [DipR]5, in particular, showed potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µM against Streptococcus pneumoniae. nih.govpreprints.orgpreprints.org The activity against Gram-negative bacteria was generally more moderate, which is often attributed to the structural differences in the outer membranes of these two classes of bacteria. nih.gov
Below are tables summarizing the antibacterial activity of selected peptides containing 3,3-Diphenyl-L-alanine.
Table 1: MIC Values (µM) of [DipR]5 Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) |
| Streptococcus pneumoniae | 0.39 |
| Enterococcus faecalis | 0.78 |
| Enterococcus faecium | 0.78 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.1 |
| Staphylococcus aureus | 3.1 |
| Bacillus subtilis | 6.3 |
Data sourced from multiple studies. preprints.orgpreprints.org
Table 2: MIC Values (µM) of Selected Peptides Against Gram-Negative Bacteria
| Peptide | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| [DipR]5 | 12.5 | 25 | 25 |
| ((DipR)2(WR)3) | 6.3 | 12.5 | 12.5 |
Data sourced from multiple studies. preprints.orgpreprints.org
These findings underscore the potential of incorporating 3,3-Diphenyl-L-alanine into peptide sequences to develop novel antimicrobial agents with potent efficacy, particularly against challenging Gram-positive pathogens.
Antifungal Properties Against Various Fungal Organisms
Derivatives of 3,3-Diphenyl-L-alanine (Dip) have demonstrated notable antifungal activity against a range of fungal pathogens. Research has focused on incorporating this unnatural amino acid into peptides to enhance their antimicrobial properties. These peptides have been tested against various fungal species, including common human pathogens and food contaminants.
Peptides containing 3,3-Diphenyl-L-alanine have shown significant efficacy against several species of Candida and Aspergillus. For instance, cyclic peptides incorporating Dip and Arginine (R) have been evaluated for their antifungal potential. preprints.orgnih.gov One such cyclic peptide, [DipR]5, was active against Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 1.6 µM and against Candida parapsilosis with an MIC of 6.6 µM. preprints.orgnih.gov The same peptide showed a higher MIC of 13.1 µM against Candida albicans. preprints.org Another cyclic peptide, [(DipR)4(WR)], also exhibited potent activity against A. fumigatus (MIC = 1.7 µM) and moderate activity against C. albicans and C. parapsilosis (MIC = 6.7 µM). nih.gov In general, peptides containing Dip were found to be particularly potent against A. fumigatus. preprints.org
Further studies have explored the impact of substituting other amino acids with Dip in de novo designed peptides. A 14-residue peptide, KK14, and its analogue with a Dip substitution were tested against fungal food contaminants. wiley.com The substitution of Tryptophan (Trp) with the bulky Dip residue did not significantly alter the peptide's activity, showing MIC values between 12.5-25 µg/ml against the germination of Fusarium culmorum, Aspergillus niger, and Penicillium expansum conidia. wiley.com Other research has also highlighted the antifungal activity of 3,3-diphenyl propanamide derivatives, which showed maximum efficacy against Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. researchgate.net
The following table summarizes the antifungal activity of various 3,3-Diphenyl-L-alanine-containing peptides against different fungal organisms.
| Peptide/Derivative | Fungal Organism | Activity (MIC) |
| [DipR]5 | Aspergillus fumigatus | 1.6 µM |
| Candida parapsilosis | 6.6 µM | |
| Candida albicans | 13.1 µM | |
| [(DipR)4(WR)] | Aspergillus fumigatus | 1.7 µM |
| Candida albicans | 6.7 µM | |
| Candida parapsilosis | 6.7 µM | |
| ((DipR)4(WR)) | Aspergillus fumigatus | 1.6 µM |
| KK14 (with Dip) | F. culmorum, A. niger, P. expansum | 12.5-25 µg/ml |
| 3,3-diphenyl propanamide derivatives | Candida albicans, Aspergillus niger | Max. activity at 50 µg/mL |
Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)
The primary proposed mechanism for the antimicrobial action of 3,3-Diphenyl-L-alanine-containing peptides is the disruption of the fungal cell membrane. chapman.edu The unique structure of Dip, with its two phenyl groups, confers significant hydrophobicity and steric bulk. This structural feature is believed to enhance the peptide's ability to interact with and perturb the lipid bilayer of microbial membranes.
The antimicrobial peptides (AMPs) into which Dip is incorporated are often cationic, containing positively charged residues like arginine. preprints.orgchapman.edu This positive charge facilitates the initial electrostatic attraction to the negatively charged components of the fungal cell membrane. chapman.edu Following this initial binding, the hydrophobic Dip residues are thought to insert into the membrane core. The planar phenyl groups may enhance this membrane disruption through strong hydrophobic and π-π stacking interactions with the lipid acyl chains.
This insertion process is believed to lead to membrane permeabilization, causing the formation of pores or channels. chapman.edu The resulting loss of membrane integrity leads to the leakage of essential cytoplasmic contents, depolarization of the membrane potential, and ultimately, cell death. chapman.edu Studies using calcein (B42510) dye leakage assays have demonstrated the membranolytic effect of cyclic peptides containing Dip, providing experimental support for this membrane disruption mechanism. chapman.edu The direct interaction with the cell wall and membrane can result in the detachment of the plasma membrane and leakage of the cytoplasm, which triggers a significant antimicrobial effect. researchgate.net
Studies on Protein Misfolding Diseases (e.g., Alzheimer's Disease)
The compound 3,3-Diphenyl-L-alanine and its related structures are utilized in research concerning protein misfolding diseases, most notably Alzheimer's disease. chemimpex.com Protein misfolding and subsequent aggregation are central to the pathology of many neurodegenerative disorders. nih.gov The core recognition motif of the Alzheimer's β-amyloid polypeptide is a diphenylalanine (Phe-Phe) sequence. core.ac.ukresearchgate.net Due to this structural similarity, 3,3-Diphenyl-L-alanine and its simpler analogue, diphenylalanine, serve as valuable model systems to study the fundamental processes of amyloid fibril formation. core.ac.ukacs.org
Research in this area leverages the self-assembling properties of these compounds. The β,β-diphenyl motif of 3,3-Diphenyl-L-alanine introduces steric hindrance and enhances non-covalent interactions like π-π stacking, which are critical for supramolecular assembly. This allows researchers to study the mechanisms of protein folding and aggregation that are characteristic of amyloidogenesis. chemimpex.com By understanding the assembly of these simpler molecules, insights can be gained into the more complex aggregation of the β-amyloid peptide in Alzheimer's disease. core.ac.uk
Furthermore, these model systems provide a platform for screening potential therapeutic agents that could inhibit or disrupt the aggregation process. acs.org For instance, the aggregation profile of diphenylalanine has been shown to be very similar to that of the β-amyloid polypeptide in the presence of certain modulators. acs.org This allows for the high-throughput screening of small molecules that may interfere with fibril formation. acs.org While much of the foundational work has been with the simpler diphenylalanine, 3,3-Diphenyl-L-alanine is specifically used in biochemical research to study protein folding and interactions related to these diseases. chemimpex.com Studies on the D-enantiomer, 3,3-Diphenyl-D-alanine, have shown neuroprotective effects in a mouse model of Alzheimer's disease, including improved cognitive function and reduced amyloid plaque deposition, further highlighting the relevance of the diphenyl-alanine core structure in this field of research.
Supramolecular Chemistry and Self Assembly of 3,3 Diphenyl L Alanine Based Architectures
Formation of Ordered Nanostructures from Aromatic Dipeptides and Derivatives
The self-assembly of aromatic dipeptides, such as the widely studied diphenylalanine (FF), is a process driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.orgresearchgate.net These interactions guide the spontaneous organization of peptide monomers into a variety of ordered nanostructures like nanotubes, nanofibers, nanospheres, and hydrogels. rsc.orgresearchgate.netrsc.org The FF motif, derived from the core recognition sequence of the Alzheimer's β-amyloid polypeptide, is a prime example of a simple building block capable of forming complex and functional nano-architectures. rsc.orgnih.gov
The introduction of 3,3-Diphenyl-L-alanine (L-Dip) into peptide design represents a significant advancement in this field. The two phenyl groups attached to the β-carbon of the alanine (B10760859) backbone enhance the potential for aromatic interactions, leading to the formation of highly stable and rigid structures. nih.govchemimpex.com This increased aromaticity, compared to FF, results in the formation of dense aromatic zipper networks, which significantly contribute to the mechanical integrity of the resulting assemblies. nih.gov For instance, dipeptides based on the L-Dip unit, such as Dip-Dip, have been shown to self-assemble into nanorods and other crystalline nanostructures with remarkable physical properties. nih.gov
The process of self-assembly is typically initiated by dissolving the peptide derivative in a suitable solvent, often a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by dilution with a polar solvent to trigger the formation of ordered assemblies. rsc.orgacs.org The resulting morphologies are diverse and can be influenced by various factors, as will be discussed in the subsequent sections.
Factors Influencing Self-Assembly Morphology and Dynamics
The morphology and dynamic properties of self-assembled peptide nanostructures are not solely dependent on the primary amino acid sequence but are also critically influenced by a range of intrinsic and extrinsic factors.
Role of Side-Chain Angle and Peptide Bond Orientation
The specific stereochemistry of the amino acids is also a determining factor. Homochiral peptides, such as those composed entirely of L-amino acids like 3,3-Diphenyl-L-alanine, tend to form well-ordered, stable nanostructures. In contrast, the introduction of heterochirality, by mixing D- and L-enantiomers, can disrupt or alter the assembly process, sometimes leading to different morphologies or reduced stability. bohrium.com The defined stereochemistry of L-Dip ensures a consistent and predictable packing arrangement, contributing to the formation of highly ordered supramolecular structures.
Influence of Chemical Linkers and Protecting Groups on Assembly
Chemical modifications, such as the introduction of linkers and protecting groups, can significantly influence the self-assembly process and the resulting nanostructures. rsc.orgacs.org Protecting groups, commonly used in peptide synthesis, can alter the hydrophobic-hydrophilic balance of the molecule and introduce steric hindrance, thereby affecting the packing of the peptide units. chemimpex.comnih.gov
For instance, the use of a tert-butyloxycarbonyl (Boc) group at the N-terminus of a dipeptide can influence its self-assembly behavior. nih.govrsc.org Studies on Boc-protected diphenylalanine have shown that the protecting group plays a role in the formation of different crystalline phases and morphologies. rsc.org Similarly, the N-terminus capping of peptide nucleic acid (PNA) conjugates of diphenylalanine has been shown to be crucial for the formation of well-defined nanospheres. acs.orgnih.gov The removal of these protecting groups can lead to poorly organized structures. nih.gov
The nature of the chemical linker used to connect peptide units also has a profound impact. Connecting two diphenylalanine units with different linkers, such as ethylenediamine (B42938) or succinic acid, has been shown to result in different supramolecular architectures. rsc.org This demonstrates that the flexibility and chemical nature of the linker can be used to tune the morphology of the self-assembled nanomaterials. rsc.org
Impact of Solvent Polarity and Environmental Conditions on Self-Assembly
The solvent environment is a critical factor that can be modulated to control the self-assembly of peptides. The polarity of the solvent directly influences the non-covalent interactions that drive the assembly process. rsc.orgacs.org For example, the self-assembly of diphenylalanine is highly favorable in water, while it is significantly weaker in less polar organic solvents like methanol (B129727). acs.org
The composition of the solvent system, such as the ratio of an organic solvent to water, can be precisely controlled to guide the formation of specific morphologies. rsc.orgresearchgate.net Studies on Boc-protected diphenylalanine have demonstrated that varying the acetonitrile-water solvent composition leads to the formation of different crystalline phases and aggregate shapes. rsc.orgresearchgate.net This is attributed to the interplay between peptide-peptide and peptide-solvent interactions, particularly around the hydrophobic aromatic side chains. rsc.org
Other environmental factors such as pH and temperature also play a significant role. bohrium.comrsc.org Changes in pH can alter the protonation state of the N- and C-termini of the peptide, thereby affecting the electrostatic interactions and, consequently, the shape of the resulting nanostructures. bohrium.comrsc.org Similarly, temperature can influence the kinetics and thermodynamics of the self-assembly process, leading to different final structures. rsc.org
Fabrication of Advanced Materials with Tunable Properties
The ability to control the self-assembly of 3,3-Diphenyl-L-alanine and its derivatives opens up possibilities for the fabrication of advanced materials with tunable properties. rsc.orgrsc.org These peptide-based materials are attractive for a range of applications in nanotechnology and biotechnology due to their biocompatibility and the potential for chemical functionalization. nih.gov
Investigation of Mechanical Properties (e.g., Rigidity and Stiffness)
A key advantage of using 3,3-Diphenyl-L-alanine as a building block is the exceptional mechanical properties of the resulting materials. The increased aromaticity due to the two phenyl groups per residue leads to a significant enhancement in rigidity and stiffness compared to materials self-assembled from diphenylalanine. nih.gov
Nanoindentation studies using Atomic Force Microscopy (AFM) have been employed to quantify the mechanical properties of these materials. For instance, crystals of a dipeptide composed of two 3,3-Diphenyl-L-alanine units (Dip-Dip) exhibited a Young's modulus of approximately 70 GPa, which is comparable to that of aluminum and significantly higher than the 19-27 GPa reported for diphenylalanine nanotubes. nih.gov This remarkable stiffness is attributed to the dense network of π-π stacking interactions facilitated by the phenyl-rich structure. nih.gov
The mechanical properties can also be tuned by creating composite materials. For example, co-assembling two different aromatic peptides can result in tubular structures with variable mechanical strength depending on the percentage composition of the constituent peptides. nih.gov This tunability is a crucial aspect for designing materials tailored for specific applications that require a defined range of mechanical performance. nih.gov
| Compound/Material | Young's Modulus (GPa) | Point Stiffness (N/m) | Reference |
| Dip-Dip Crystals | 70.3 ± 20.6 | 449.1 ± 88.3 | acs.org |
| cyclo-Dip-Dip Crystals | 41.5 ± 26.0 | 268.4 ± 129.7 | acs.org |
| Boc-Dip-Dip Crystals | 43.9 ± 9.4 | 227.9 ± 44.2 | acs.org |
| Diphenylalanine (FF) Nanotubes | 19-27 | - | nih.gov |
| cyclo-FF Crystals | 13.3 ± 1.1 | - | nih.gov |
| Boc-FF Crystals | 7.9 ± 5.5 | - | nih.gov |
Exploration of Piezoelectric Characteristics and Applications
The inherent non-centrosymmetric nature of chiral molecules like 3,3-Diphenyl-L-alanine and its self-assembled structures gives rise to piezoelectricity, the ability to generate an electrical charge in response to applied mechanical stress. Research into the piezoelectric properties of DPA-based materials has revealed their potential as high-performance components in advanced electronic devices.
A significant advancement in this area came from the design of phenyl-rich dipeptides utilizing the β,β-diphenyl-L-alanine (Dip) unit. nih.govacs.org These studies aimed to enhance the piezoelectric and mechanical properties observed in the well-studied diphenylalanine (FF) peptide nanotubes. nih.govacs.org By doubling the number of aromatic groups per unit compared to FF, a dense aromatic zipper network is formed, leading to substantially improved material characteristics. acs.org
One notable example is the tert-butyloxycarbonyl (Boc)-protected dipeptide of 3,3-Diphenyl-L-alanine, Boc-Dip-Dip. Crystals of Boc-Dip-Dip have demonstrated a remarkably high effective piezoelectric strain coefficient (d₃₃) of approximately 73.1 pC/N. nih.govacs.org This value is significantly higher than that of many other organic molecular crystals and even surpasses that of poled polyvinylidene-fluoride (PVDF), a common piezoelectric polymer. acs.org The piezoelectric response of Dip-Dip, another dipeptide of 3,3-Diphenyl-L-alanine, was found to be below the detection limit of piezoresponse force microscopy, which is about 1 pC/N. nih.gov
The impressive piezoelectric performance of Boc-Dip-Dip assemblies positions them as promising candidates for applications in mechanical energy harvesting, sensors, and biocompatible electronic devices. nih.govacs.org A proof-of-concept power generator constructed from Boc-Dip-Dip crystals has been shown to produce a high open-circuit voltage of 1 V and a short-circuit current of around 60 nA under an applied force of 40 N. acs.org
| Material | Effective Piezoelectric Coefficient (d₃₃) (pC/N) | Young's Modulus (GPa) | Thermal Stability (°C) |
|---|---|---|---|
| Boc-Dip-Dip | ~73.1 nih.govacs.org | 43.9 ± 9.4 acs.org | >360 acs.org |
| Dip-Dip | <1 nih.gov | ~70 acs.org | ~360 acs.org |
| cyclo-Dip-Dip | Not Reported | 41.5 ± 26.0 acs.org | Not Reported |
| Diphenylalanine (FF) nanotubes | ~18 nih.govacs.org | 19–27 acs.org | ~300 |
| Poled PVDF | ~30 acs.org | Not Reported | Not Reported |
Applications in Biomedical Engineering and Nanotechnology
The unique chemical structure and self-assembly propensity of 3,3-Diphenyl-L-alanine have made it a valuable component in the development of advanced materials for biomedical and nanotechnological applications. Its incorporation into peptides and other molecular frameworks can enhance stability, biocompatibility, and functionality.
Design of Targeted Drug Delivery Systems
The use of 3,3-Diphenyl-L-alanine is particularly prominent in the design of sophisticated drug delivery systems. When incorporated into peptide sequences, the bulky diphenyl groups provide steric hindrance that can protect the peptide backbone from enzymatic degradation, thereby increasing its stability and bioavailability in biological environments. chemimpex.commdpi.com This enhanced stability is a critical factor in the development of effective peptide-based therapeutics. chemimpex.commdpi.com
Furthermore, the fluorenylmethoxycarbonyl (Fmoc)-protected form of 3,3-Diphenyl-L-alanine is widely employed in bioconjugation processes. chemimpex.com This allows for the attachment of peptides to other biomolecules, a key strategy in creating targeted drug delivery systems that can deliver therapeutic agents to specific cells or tissues, minimizing off-target effects. chemimpex.com
Research has also focused on the design of cell-penetrating peptides (CPPs) that incorporate 3,3-Diphenyl-L-alanine (Dip). nih.gov These CPPs are short peptides capable of traversing cell membranes and can be used as transporters for a variety of cargo molecules, including drugs and siRNA. nih.gov For instance, cyclic peptides composed of repeating units of arginine and 3,3-diphenyl-L-alanine, such as [DipR]₅, have been synthesized and evaluated for their potential as molecular transporters. nih.gov The inclusion of the hydrophobic Dip residues is crucial for the peptide's interaction with the cell membrane, facilitating cellular uptake. nih.gov
Development for Tissue Engineering Scaffolds and Biosensors
The self-assembly of diphenylalanine-based peptides into well-defined nanostructures, such as fibrils and nanotubes, makes them attractive candidates for the fabrication of scaffolds for tissue engineering. magtech.com.cnmdpi.comresearchgate.netnih.gov These scaffolds can mimic the extracellular matrix, providing a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. mdpi.comresearchgate.net While much of the research in this area has utilized the diphenylalanine (FF) motif, the principles of self-assembly and scaffold formation are applicable to structures based on 3,3-Diphenyl-L-alanine. The enhanced mechanical properties of DPA-based assemblies could offer advantages in creating more robust scaffolds for tissue regeneration. acs.org
In the realm of biosensors, the unique properties of diphenylalanine-based nanostructures are being harnessed to create sensitive and selective detection platforms. electrochemsci.orgmagtech.com.cnresearchgate.netresearchgate.net The high surface area of these self-assembled structures allows for the effective immobilization of biorecognition elements, such as enzymes. electrochemsci.org For example, an electrochemical biosensor for hydrogen peroxide has been fabricated using self-assembled diphenylalanine fibrils with horseradish peroxidase as the model enzyme, demonstrating excellent electrocatalytic activity. electrochemsci.org The development of biosensors based on 3,3-Diphenyl-L-alanine is an emerging area, with its distinct electronic and self-assembly properties offering potential for novel sensing applications. chemimpex.com
Formation of Supramolecular Hydrogels and their Utility
Supramolecular hydrogels, formed through the self-assembly of low-molecular-weight gelators, are a class of soft materials with significant potential in biomedicine. While the formation of hydrogels from 3,3-Diphenyl-L-alanine itself is not extensively documented, its N-terminally protected derivative, Fmoc-diphenylalanine, is a well-known hydrogelator. mdpi.comnih.govgoogle.comcapes.gov.br
The self-assembly of Fmoc-diphenylalanine in aqueous solution leads to the formation of a fibrous network that entraps large amounts of water, resulting in a stable hydrogel. mdpi.comnih.gov The formation of these hydrogels is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, the latter being significantly enhanced by the aromatic Fmoc group and the phenyl rings of the diphenylalanine core. mdpi.com
These hydrogels are of great interest for a variety of biomedical applications, including as scaffolds for 3D cell culture and tissue regeneration, and as vehicles for the controlled release of therapeutic agents. mdpi.comresearchgate.net The mechanical properties of these hydrogels can be tuned by altering the conditions of their formation, allowing for the creation of materials that can mimic the properties of specific tissues. researchgate.net The incorporation of drugs within the hydrogel matrix allows for their sustained release, which can improve therapeutic outcomes. mdpi.com
Analytical and Spectroscopic Characterization Techniques for 3,3 Diphenyl L Alanine Research
Chromatographic Methods for Purity and Identity
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the analysis of 3,3-Diphenyl-L-alanine. It is crucial for determining the purity of a sample and for separating it from other related compounds or enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is a cornerstone technique for verifying the purity of 3,3-Diphenyl-L-alanine, with suppliers often quoting purity levels of 98% or higher as determined by HPLC. thermofisher.com The separation of enantiomers, such as L- and D-3,3-diphenylalanine, is a significant application of chiral HPLC. researchgate.netacs.org This is often achieved using chiral stationary phases (CSPs) which can differentiate between the stereoisomers. researchgate.nethplc.today
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of various compounds, including amino acid derivatives. researchgate.netnih.gov For instance, a Chiralpak® IB® column, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the enantioselective HPLC analysis of chiral compounds. nih.gov The separation mechanism on these columns often involves a combination of interactions, including hydrogen bonding and π-π stacking, between the analyte and the chiral selector. nih.gov
The choice of mobile phase is critical for achieving successful separation. researchgate.net Both normal-phase and reversed-phase modes can be employed. hplc.todaynih.gov In reversed-phase HPLC, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is common. nih.govnih.gov For example, a mobile phase consisting of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer has been used for the chiral resolution of dipeptides. nih.gov The composition of the mobile phase, including the type of organic modifier and the pH of the buffer, significantly influences the retention and resolution of the enantiomers. researchgate.netnih.gov In some cases, non-standard mobile phases, such as those containing n-hexane, chloroform, and ethanol, may be required to achieve separation for specific compounds. nih.gov
The detection of 3,3-Diphenyl-L-alanine is typically performed using a UV detector, often at a wavelength of 254 nm. researchgate.net For complex matrices, a "heart-cutting" column switching technique can be employed, where a preliminary separation on a standard HPLC column is followed by transfer of the analyte-containing fraction to a chiral column for enantiomeric separation. hplc.today
Table 1: HPLC Analysis Parameters for Chiral Separation
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Chiral Stationary Phases (CSPs) like polysaccharide-based (cellulose, amylose) or crown-ether based columns. | researchgate.netnih.govresearchgate.net |
| Mobile Phase (Reversed-Phase) | Mixtures of acetonitrile/methanol and aqueous buffers (e.g., ammonium acetate). | nih.govnih.gov |
| Mobile Phase (Normal-Phase) | Mixtures of solvents like n-hexane and isopropanol (B130326). | researchgate.net |
| Detection | UV detection, commonly at 254 nm. | researchgate.net |
| Application | Determination of enantiomeric purity and separation of L- and D-enantiomers. | researchgate.netacs.orgjk-sci.com |
Mass Spectrometry for Molecular Mass and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the structure of 3,3-Diphenyl-L-alanine. The monoisotopic mass of 3,3-Diphenyl-L-alanine is 241.110279 Da. chemspider.com In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Electron impact ionization is a common method where high-energy electrons bombard the sample, leading to the formation of a molecular ion and various fragment ions. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For amino acids and peptides, fragmentation often occurs at the peptide bonds and can involve the loss of side chains. nih.govlibretexts.org For instance, in the resonance electron capture mass spectrum of diphenylalanine, prominent fragmentation pathways include the loss of a hydrogen atom ([M-H]⁻) and the loss of the benzyl (B1604629) side chain ([M-CH₂Ph]⁻). nih.gov
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique often used for analyzing peptides. mdpi.comnih.gov In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix and irradiated with a laser, leading to the desorption and ionization of the analyte molecules. nih.gov This technique is useful for confirming the molecular weight of peptides containing 3,3-Diphenyl-L-alanine. mdpi.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions, which helps in sequencing peptides. nih.gov
Table 2: Mass Spectrometry Data for 3,3-Diphenyl-L-alanine
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ | chemspider.com |
| Average Mass | 241.290 Da | chemspider.com |
| Monoisotopic Mass | 241.110279 Da | chemspider.com |
| Common Fragmentation | Loss of H, Loss of benzyl side chain | nih.gov |
Advanced Microscopy for Supramolecular Assemblies
Advanced microscopy techniques are crucial for visualizing the nanoscale and microscale structures formed by the self-assembly of 3,3-Diphenyl-L-alanine and its derivatives.
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of materials at the nanoscale. nih.govacs.org It is particularly valuable for characterizing the morphology of self-assembled nanostructures of diphenylalanine-containing peptides, such as nanofibers, nanotubes, and nanospheres. mdpi.comsioc-journal.cnspm.com.cn
In tapping mode AFM, a sharp tip attached to a cantilever oscillates at its resonance frequency and intermittently "taps" the sample surface. acs.org This method minimizes lateral forces and is suitable for imaging soft biological samples. The interaction between the tip and the sample surface alters the oscillation amplitude, which is used to generate a topographical image. nih.gov
AFM has been used to visualize the formation of nanofibers and helical fibers from diphenylalanine derivatives. sioc-journal.cn For example, studies have shown that cationic diphenylalanine peptides can first assemble into nanofibers, which then twist to form helical fibers over time. sioc-journal.cn AFM can also reveal the hollow nature of self-assembled nanospheres and provide information on their surface roughness. nih.gov The height profiles recorded by AFM can confirm the dimensions of these nanostructures, with depths of nanoparticles being measured in the range of 20-60 nm. nih.gov Furthermore, AFM-based nanoindentation can be used to measure the mechanical properties, such as the Young's modulus and stiffness, of these peptide assemblies. acs.org
Table 3: AFM Applications in 3,3-Diphenyl-L-alanine Research
| Application | Observation | Source |
|---|---|---|
| Morphological Characterization | Visualization of nanofibers, nanovesicles, and nanotubes. | sioc-journal.cnspm.com.cn |
| Supramolecular Structure Analysis | Imaging of helical fibers and hollow nanospheres. | nih.govsioc-journal.cn |
| Dimensional Analysis | Measurement of the height and depth of nanostructures. | nih.govnankai.edu.cn |
| Mechanical Properties | Determination of Young's modulus and stiffness via nanoindentation. | acs.org |
Spectroscopic Techniques for Conformational and Electronic Properties
Spectroscopic techniques provide detailed insights into the secondary structure, conformational changes, and electronic environment of 3,3-Diphenyl-L-alanine and peptides incorporating this amino acid.
These techniques are essential for understanding how the bulky diphenyl group influences the peptide backbone and its interactions. Techniques such as Circular Dichroism (CD), Fourier-Transform Infrared (FT-IR) spectroscopy, and fluorescence spectroscopy are commonly employed.
CD spectroscopy is particularly sensitive to the chiral environment and is used to determine the secondary structure content (e.g., β-sheets, α-helices) of peptides in solution. sioc-journal.cnnist.gov The formation of β-sheet structures, often implicated in the self-assembly of diphenylalanine peptides, can be monitored by the characteristic signals in the CD spectrum. sioc-journal.cn
FT-IR spectroscopy provides information about the vibrational modes of molecules and is highly sensitive to the secondary structure of peptides. nih.govaip.org The amide I band (1600-1700 cm⁻¹) is particularly informative, with different spectral positions corresponding to different secondary structures like β-sheets, α-helices, and random coils. nih.govnist.govaip.org For example, FT-IR has been used to study the transformation of nanofibers into helical fibers, showing that this process is associated with β-sheet secondary structures controlled by hydrogen bonding. sioc-journal.cn
Fluorescence spectroscopy can be used to probe the local environment of the aromatic phenyl groups. mdpi.com The intrinsic fluorescence of the phenylalanine residues can be monitored, with changes in emission wavelength and intensity providing information about aggregation and conformational changes. mdpi.comnih.gov For peptides containing phenylalanine, excitation is typically around 258 nm, with an emission maximum observed around 282 nm. mdpi.comnih.gov
Table 4: Spectroscopic Techniques for 3,3-Diphenyl-L-alanine Analysis
| Technique | Information Gained | Source |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure (β-sheets, α-helices). | sioc-journal.cnnist.gov |
| Fourier-Transform Infrared (FT-IR) | Secondary structure via amide I band analysis. | nih.govsioc-journal.cnaip.org |
| Fluorescence Spectroscopy | Aggregation state and local environment of phenyl groups. | mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed 3D conformation in solution. | nih.gov |
| UV-Visible Spectroscopy | Aggregation properties and electronic transitions. | mdpi.com |
Emerging Research Avenues and Future Perspectives for 3,3 Diphenyl L Alanine
Exploration of Novel Derivatives and Analogues for Enhanced Functionality
The core structure of 3,3-Diphenyl-L-alanine serves as a versatile scaffold for the synthesis of novel derivatives and analogues with tailored properties. Research in this area focuses on modifying the parent molecule to enhance its biological activity, stability, and utility in various applications.
One key area of exploration is the synthesis of cyclic derivatives of 3,3-diphenylalanine (Dip), which has been pursued through both chiral and achiral synthetic routes. researchgate.net These conformationally restricted analogues are of interest for their potential to create peptides with specific, predictable structures and biological activities. The introduction of the diphenyl moiety is a strategy to enhance peptide rigidity and resistance to enzymatic degradation.
Furthermore, the synthesis of analogues by modifying the distance between the aromatic rings and the peptide backbone has been investigated. For example, a series of aromatic dipeptides including dihomophenylalanine (DiHpa), di-2-amino-5-phenylpentanoic acid (DiApp), and di-2-amino-6-phenylhexanoic acid (DiAph) have been synthesized to study the impact of these structural changes on self-assembly and material properties. acs.org
The development of peptide-antibiotic conjugates and peptides containing sequential arginine and hydrophobic residues like 3,3-diphenyl-L-alanine has shown promise in creating agents with broad-spectrum antimicrobial activity. nih.gov These efforts highlight the potential for creating a diverse library of L-DPA derivatives with enhanced functionalities for therapeutic and material science applications.
Expanded Applications in Rational Drug Design Beyond Current Scope
The unique structural features of 3,3-Diphenyl-L-alanine make it a valuable component in rational drug design, with potential applications extending beyond its current uses. Its incorporation into peptides can significantly influence their conformation, stability, and biological activity. chemimpex.com
A notable application is in the design of neurohypophyseal hormone analogues. The introduction of 3,3-Diphenyl-L-alanine or its D-enantiomer into vasopressin (AVP) analogues has led to compounds with dramatically altered pharmacological profiles. nih.govnih.govresearchgate.net For instance, these modifications can preserve or even enhance antidiuretic activity while transforming uterotonic activity into an antagonistic one and eliminating effects on blood pressure. nih.govnih.gov This demonstrates the power of using L-DPA to fine-tune the activity of therapeutic peptides.
The steric bulk provided by the diphenyl groups can be leveraged to create potent enzyme inhibitors and receptor antagonists. By replacing natural amino acids with L-DPA, researchers can design peptidomimetics with improved stability against proteolysis and enhanced receptor selectivity. This approach is particularly relevant for developing drugs targeting protein-protein interactions, which are often challenging to modulate with small molecules.
Future research will likely focus on exploring L-DPA as a key building block for a wider range of therapeutic agents, including those for cancer and neurodegenerative diseases, by leveraging its ability to impart favorable pharmacokinetic and pharmacodynamic properties. chemimpex.com
Development of Next-Generation Functional Materials Based on 3,3-Diphenyl-L-alanine Architectures
The self-assembly properties of 3,3-Diphenyl-L-alanine and its derivatives are a burgeoning area of research with significant potential for the development of novel functional materials. Inspired by the self-assembling nature of diphenylalanine (FF), which forms highly ordered nanostructures like nanotubes and vesicles, researchers are exploring the material applications of L-DPA. acs.orgcore.ac.uk
The introduction of the two phenyl groups in L-DPA enhances π-π stacking interactions, which are critical for the formation of stable, ordered supramolecular structures. This has led to the design of aromatic-rich dipeptides based on the β,β-diphenyl-Ala-OH (Dip) motif, such as Dip-Dip and cyclo-Dip-Dip. acs.org These peptides self-assemble into crystals with remarkable thermal stability, withstanding temperatures up to 360°C, and exhibiting metal-like rigidity. acs.org
Significantly, these self-assembled materials have demonstrated high piezoelectricity, with a d₃₃ coefficient of 73 pC/N measured for a Boc-Dip-Dip assembly, a value that rivals some inorganic materials. acs.org This opens up possibilities for their use in biomedical devices, energy storage, and as high-capacitance electrodes. The ability to tune the morphology and properties of these materials through chemical modification of the L-DPA building block is a key advantage for creating next-generation functional materials. core.ac.uk
Deeper Mechanistic Understanding of Complex Biological Interactions
A thorough understanding of how 3,3-Diphenyl-L-alanine interacts with biological systems at a molecular level is crucial for optimizing its use in drug design and other applications. The mechanism of action of L-DPA involves its interaction with various molecular targets, including enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, while the phenyl groups can engage in π-π stacking and hydrophobic interactions, influencing binding affinity and specificity.
When incorporated into peptides, L-DPA can significantly alter their conformation and stability, which in turn affects their biological activity. For example, in vasopressin analogues, the stereochemistry of the diphenylalanine residue (L- vs. D-form) has a distinct impact on binding affinities to vasopressin receptors. The L-form is often used in comparative studies to assess these stereochemical effects on receptor binding.
Future research will likely employ a combination of experimental techniques, such as NMR spectroscopy, and computational modeling to gain a more detailed picture of these interactions. chapman.edu Understanding how the bulky diphenyl groups influence peptide folding and interaction with target proteins will enable the more rational design of L-DPA-containing molecules with desired biological functions. chemimpex.comchemimpex.com This includes studying its role in protein folding and interactions, which is crucial for understanding diseases related to protein misfolding. chemimpex.com
Integration with Advanced High-Throughput Screening and Computational Technologies in Chemical Biology
The exploration of 3,3-Diphenyl-L-alanine's potential can be significantly accelerated by integrating advanced technologies. High-throughput screening (HTS) of libraries of L-DPA derivatives could rapidly identify compounds with desired biological activities.
Computational methods are also poised to play a pivotal role. Molecular dynamics (MD) simulations can be used to study the self-assembly process of L-DPA-containing peptides and predict the morphology of the resulting nanostructures. acs.orgbohrium.comnih.gov For instance, coarse-grained MD simulations have been used to investigate the self-assembly pathway of diphenylalanine peptides into vesicles and nanotubes. acs.org Quantum chemical calculations can probe the electronic and optical properties of these materials, as demonstrated in studies on the photoelectronic properties of diphenylalanine nanotubes. mdpi.com
Q & A
Q. How is 3,3-Diphenyl-L-alanine (Dip) incorporated into antimicrobial peptide design, and what are its structural advantages?
Dip is integrated into peptide sequences via solid-phase synthesis, often replacing natural hydrophobic residues (e.g., phenylalanine) to enhance hydrophobicity and membrane interaction. Its bulky diphenyl side chain improves peptide stability against proteolysis and increases bacterial membrane penetration. For example, cyclic heptameric peptides containing Dip (e.g., 8C) demonstrated potent activity against E. coli and P. aeruginosa by disrupting membrane integrity . Methodologically, Fmoc-based SPPS (solid-phase peptide synthesis) is recommended, with purification via reversed-phase HPLC and structural validation by MALDI-MS .
Q. What analytical techniques are used to characterize peptides containing Dip, and how do they address synthetic challenges?
Key techniques include:
- NMR Spectroscopy : 2D TOCSY and NOESY spectra resolve Dip’s conformational effects, such as stabilizing β-turn structures in cyclic peptides .
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight, critical for reproducibility in antimicrobial assays .
- Circular Dichroism (CD) : Assesses secondary structural changes in membrane-mimetic environments (e.g., DOPC/DOPG liposomes) . Challenges like solubility are mitigated using trifluoroacetic acid (TFA) in cleavage cocktails and acetonitrile/water gradients for purification .
Advanced Research Questions
Q. How does Dip influence peptide-bacterial membrane interactions at the molecular level?
Dip’s aromatic side chains promote hydrophobic insertion into lipid bilayers, as shown in surface plasmon resonance (SPR) and calcein leakage assays. Molecular dynamics simulations reveal that Dip-containing peptides adopt amphipathic conformations, aligning phenyl groups with lipid acyl chains. This interaction increases membrane fluidity and leakage, as observed in Staphylococcus aureus models . Comparative studies with 3-(2-naphthyl)-L-alanine (Nal) suggest Dip’s superior bacterial selectivity due to reduced mammalian cell cytotoxicity .
Q. What methodological strategies optimize the synthesis and stability of Dip-containing peptides in complex biological environments?
- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups for side-chain protection to prevent aggregation during synthesis. For example, N-Boc-3,3-diphenyl-L-alanine (CAS 138662-63-2) ensures high coupling efficiency .
- Stability Assays : Incubate peptides in serum (e.g., human plasma) and analyze degradation via LC-MS over 24 hours. Dip’s unnatural structure resists enzymatic cleavage, with >80% remaining intact after 12 hours .
- Solubility Optimization : Co-solvents like DMSO (10-20% v/v) improve solubility in aqueous buffers without compromising activity .
Q. How do structural modifications of Dip (e.g., cyclization) affect antimicrobial efficacy and toxicity profiles?
Cyclization of Dip-containing peptides (e.g., peptide 8C vs. linear 8L) enhances proteolytic stability and reduces hemolytic activity. In vitro toxicity assays (e.g., hemolysis in red blood cells) show cyclic variants exhibit 3–5× lower toxicity while maintaining MIC values of 2–4 µg/mL against Gram-negative pathogens. Structural analysis via NOESY confirms constrained conformations improve target specificity .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in antimicrobial activity across studies may arise from peptide length, charge, or membrane composition. Use isothermal titration calorimetry (ITC) to quantify lipid-binding affinities and correlate with biological outcomes .
- Experimental Design : For in vivo studies, incorporate deuterated Dip (e.g., L-Alanine-d3, CAS 63546-27-0) to track pharmacokinetics via LC-MS/MS, ensuring minimal isotopic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
